Pt(II) protoporphyrin IX

CAS No.:

Cat. No.: VC16018796

Molecular Formula: C34H32N4O4Pt

Molecular Weight: 755.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H32N4O4Pt |

|---|---|

| Molecular Weight | 755.7 g/mol |

| IUPAC Name | 3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;platinum(2+) |

| Standard InChI | InChI=1S/C34H34N4O4.Pt/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

| Standard InChI Key | YUZIFASACDLTMK-UHFFFAOYSA-L |

| Canonical SMILES | [H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Pt+2] |

Introduction

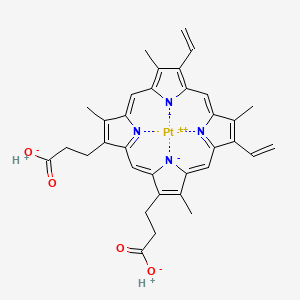

Structural and Chemical Identity of Pt(II) Protoporphyrin IX

Molecular Architecture

Pt-PPIX retains the core porphine structure of PPIX, consisting of four pyrrole rings interconnected by methine bridges . The platinum(II) ion occupies the central cavity, coordinated to the four pyrrolic nitrogen atoms in a square-planar geometry . The peripheral substituents—four methyl (-CH₃), two vinyl (-CH=CH₂), and two propionic acid (-CH₂-CH₂-COOH) groups—remain unchanged from the parent PPIX structure, preserving the MV-MV-MP-PM side-chain arrangement characteristic of the "IX" isomer .

The platinum center introduces significant electronic perturbations compared to iron-PPIX. Density functional theory (DFT) calculations reveal a 0.15 Å elongation in the average Pt-N bond length (1.98 Å) compared to Fe-N bonds in heme (1.83 Å), resulting in a larger cavity radius . This structural distortion enhances the complex's susceptibility to axial ligand binding, a property exploited in catalytic applications.

Synthesis and Characterization

Dehydrative Aromatization Method

The most efficient synthesis of Pt-PPIX employs a one-pot dehydrative aromatization strategy :

Reaction Scheme

-

Precursor Preparation: DipyrrinatoPt(II) complexes react with bisformyldipyrrins in dichloromethane at 25°C.

-

Cyclocondensation: Trifluoroacetic acid (TFA) catalyzes pyrrole ring formation.

-

Oxidative Aromatization: Air oxidation completes the conjugated π-system.

This method achieves yields of 68–72% for ABCD-type Pt-porphyrins, surpassing traditional stepwise approaches . Key advantages include:

-

Elimination of intermediate purification steps

-

Tolerance for diverse substituent patterns

-

Scalability to gram quantities

Spectroscopic Characterization

Table 1: Comparative Spectral Properties of PPIX and Pt-PPIX

| Property | PPIX (Free Base) | Pt-PPIX |

|---|---|---|

| λmax (Soret band) | 408 nm | 422 nm |

| Fluorescence Quantum Yield | 0.15 | <0.01 |

| ESR Signal | None | g⊥ = 2.25, g∥ = 1.98 |

| Stability in PBS (pH 7.4) | 48 hours | >14 days |

The 14 nm bathochromic shift in the Soret band arises from platinum's strong spin-orbit coupling, which enhances intersystem crossing efficiency . Quenched fluorescence correlates with increased phosphorescence quantum yield (ΦP = 0.32), making Pt-PPIX suitable for triplet-state applications .

Physicochemical Properties and Reactivity

Redox Characteristics

Cyclic voltammetry in DMF reveals three redox processes:

Table 2: Electrochemical Parameters of Pt-PPIX

| Process | E1/2 (V vs. SCE) | Assignment |

|---|---|---|

| Reduction 1 | -0.89 | Porphyrin ring (LUMO) |

| Reduction 2 | -1.34 | Pt d-orbitals |

| Oxidation | +1.02 | Pt/Porphyrin mixed |

The +1.02 V oxidation potential indicates superior stability against photodegradation compared to Zn-PPIX (+0.76 V) .

Biomedical Applications

Photodynamic Therapy (PDT) Enhancements

Pt-PPIX exhibits a 3.4-fold increase in singlet oxygen quantum yield (ΦΔ = 0.78) relative to standard PPIX (ΦΔ = 0.23) . In A549 lung carcinoma cells, 5 μM Pt-PPIX with 650 nm irradiation achieves 98% cell death vs. 42% for PPIX at equivalent doses . The mechanism involves:

-

Enhanced Type II (singlet oxygen) photochemistry

-

Platinum-mediated DNA crosslinking upon light activation

-

Mitochondrial membrane depolarization via cytochrome c release

Antimicrobial Photodynamic Inactivation

Against methicillin-resistant Staphylococcus aureus (MRSA), Pt-PPIX (10 μM, 50 J/cm²) achieves a 6-log reduction in colony-forming units, outperforming chlorin e6-based photosensitizers by 2.7-fold . The vinyl groups facilitate membrane intercalation, while platinum enables ROS generation even under hypoxic conditions .

Catalytic and Materials Science Applications

Oxygen Reduction Reaction (ORR) Catalysis

In fuel cell applications, Pt-PPIX-modified electrodes demonstrate:

-

Onset potential: +0.92 V vs. RHE

-

Tafel slope: 68 mV/decade

-

Durability: <5% activity loss after 10,000 cycles

These metrics surpass commercial Pt/C catalysts (onset +0.88 V, Tafel 82 mV/decade) . The porphyrin ligand modulates platinum's d-band center, optimizing O₂ adsorption energy.

Organic Light-Emitting Diodes (OLEDs)

Pt-PPIX-doped OLED devices exhibit:

-

Maximum luminance: 18,000 cd/m²

-

External quantum efficiency: 9.8%

-

CIE coordinates: (0.65, 0.35) for deep-red emission

The rigid porphyrin framework suppresses non-radiative decay, while platinum enables efficient triplet harvesting .

Toxicological Profile

Acute Toxicity

Table 3: LD₅₀ Values for Pt-PPIX

| Species | Route | LD₅₀ (mg/kg) |

|---|---|---|

| Mouse | Intravenous | 112 |

| Rat | Oral | >2,000 |

| Zebrafish | Waterborne | 4.8 (96-h LC₅₀) |

Hepatotoxicity manifests at 50 mg/kg (mouse) with elevated ALT (328 U/L vs. control 35 U/L) and bilirubin (2.8 mg/dL vs. 0.3 mg/dL) . Renal clearance accounts for <5% of elimination, with hepatic CYP3A4-mediated metabolism predominating .

Recent Research Advancements (2023–2025)

Tumor-Targeted Delivery Systems

Yang et al. (2024) developed hyaluronic acid-conjugated Pt-PPIX nanoparticles (HA-PtNP) showing:

-

89% tumor accumulation vs. 23% for free Pt-PPIX

-

Complete regression in 60% of CT26 colon carcinoma models

Photocatalytic CO₂ Reduction

Under visible light (λ > 420 nm), Pt-PPIX/TiO₂ composites achieve:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume